REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].NC(N)=[S:15]>CC(C)=O>[SH:15][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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6.9 g
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Type
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reactant
|
Smiles
|
BrCC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
2.28 g
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Type
|
reactant
|
Smiles
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NC(=S)N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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After 15 minutes the precipitated thiouronium salt was collected by filtration
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Duration
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15 min
|
Type
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WASH
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Details
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the solids were washed with acetone
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Type
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CUSTOM
|
Details
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dried
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Type
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DISSOLUTION
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Details
|
The thiouronium salt was dissolved in H2O (65 mL)
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Type
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ADDITION
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Details
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the pH was adjusted to 10.5 by the addition of 10% NaOH
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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EXTRACTION
|
Details
|
was extracted with EtOAc
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Type
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EXTRACTION
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Details
|
extracted three times with EtOAc
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
the solvent evaporated
|
Type
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DISSOLUTION
|
Details
|
The crude acid was then dissolved in anhydrous MeOH (125 mL)
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
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CUSTOM
|
Details
|
dry HCl gas was bubbled through the solution for 30 minutes
|
Duration
|
30 min
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was purified by flash column chromatography (silica, 5% EtOAc in hexane)
|
Type
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CUSTOM
|
Details
|
providing a colorless oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |